molecular formula C30H34F3N7O4S B8198329 Menin-MLL inhibitor 19

Menin-MLL inhibitor 19

Cat. No.: B8198329
M. Wt: 645.7 g/mol
InChI Key: FUBBZUWVZBXTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menin-MLL inhibitor 19 is a small molecule inhibitor designed to disrupt the interaction between menin and the mixed lineage leukemia (MLL) protein. By inhibiting this interaction, this compound aims to halt the progression of leukemia and promote the differentiation of leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menin-MLL inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the reported synthetic routes includes the following steps :

  • Formation of a cyclopentan-1-ol derivative through a series of reactions involving thieno[2,3-d]pyrimidine and pyridazine derivatives.
  • Coupling of the cyclopentan-1-ol derivative with a phenylmethylamine derivative under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Menin-MLL inhibitor 19 primarily undergoes substitution reactions during its synthesis. The key steps involve nucleophilic substitution and coupling reactions .

Common Reagents and Conditions:

  • Thieno[2,3-d]pyrimidine derivatives
  • Pyridazine derivatives
  • Phenylmethylamine derivatives
  • Solvents such as dimethyl sulfoxide (DMSO) and methanol
  • Catalysts and bases such as potassium carbonate (K2CO3) and palladium on carbon (Pd/C)

Major Products: The major product of these reactions is the final this compound compound, which is characterized by its ability to bind to the menin protein and disrupt its interaction with MLL .

Scientific Research Applications

Menin-MLL inhibitor 19 has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine :

    Chemistry: It serves as a model compound for studying protein-protein interactions and the development of small molecule inhibitors.

    Biology: It is used to investigate the role of menin-MLL interactions in cellular processes and gene regulation.

    Medicine: The primary application is in the treatment of acute leukemias driven by KMT2A rearrangements or NPM1 mutations. .

    Industry: Potential applications include the development of new therapeutic agents and the optimization of drug delivery systems.

Properties

IUPAC Name

tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBBZUWVZBXTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34F3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.